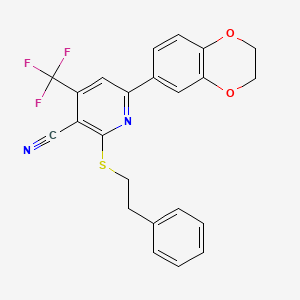

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C23H17F3N2O2S and its molecular weight is 442.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological assays, and the implications of its activity in pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes:

- Formation of the Benzodioxin Core : The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through a reaction involving appropriate aniline derivatives and dioxin precursors.

- Nicotinonitrile Derivation : The introduction of the nicotinonitrile moiety is achieved through nucleophilic substitution reactions.

- Thioether Formation : The phenethylsulfanyl group is introduced via a thioether formation reaction, which enhances the lipophilicity and may influence biological activity.

The detailed synthetic pathway can be summarized in a reaction scheme as follows:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2,3-dihydro-1,4-benzodioxin-6-amine + alkyl halide | Base, DMF |

| 2 | Electrophilic substitution | Nicotinonitrile + benzodioxin derivative | Acidic conditions |

| 3 | Thioether formation | Phenethylsulfanyl chloride + intermediate | Base |

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant activities. For instance, studies have shown that related benzodioxins can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

In vitro studies on various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For example, compounds with similar structural motifs have shown high cytotoxicity against human promyelocytic leukemia HL-60 cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes . This inhibition suggests potential therapeutic applications in treating conditions like asthma and arthritis.

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : A study investigated the effects of related compounds on HL-60 cells and found that they induced apoptosis through ROS generation. The structure-activity relationship (SAR) indicated that modifications to the benzodioxin core significantly affected potency.

- Case Study 2 : Another study focused on the anti-inflammatory properties of derivatives containing the benzodioxin moiety. The results showed a dose-dependent inhibition of lipoxygenase activity, suggesting therapeutic potential for inflammatory diseases.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2,3-dihydro-1,4-benzodioxin and various phenethyl derivatives. The synthetic route often includes:

- Formation of the benzodioxin moiety : This is achieved through cyclization reactions involving appropriate aromatic precursors.

- Introduction of the trifluoromethyl group : This functional group is often introduced via electrophilic fluorination or other fluorination techniques.

- Final coupling reactions : The final compound is obtained through coupling reactions with nicotinonitrile derivatives.

Biological Activities

Research indicates that compounds containing the benzodioxin structure exhibit significant biological activities, including:

- Antioxidant Properties : Studies have shown that related compounds can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

- Antibacterial Activity : Some derivatives of benzodioxin have demonstrated efficacy against various bacterial strains. For instance, sulfonamide derivatives have been synthesized and tested for their antibacterial properties .

- Calcium Channel Blockade : Certain benzodioxin derivatives have been reported to exhibit calcium antagonist properties, which may be beneficial in treating cardiovascular diseases .

Therapeutic Potential

The therapeutic potential of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be categorized into several areas:

Antimicrobial Agents

Due to its structural features, this compound may serve as a lead structure for developing new antimicrobial agents. The presence of the sulfanyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Antioxidants

Given its ability to inhibit lipid peroxidation, this compound could be explored as a novel antioxidant agent in formulations aimed at reducing oxidative damage in cells.

Neurological Applications

Research into related compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Type 2 diabetes. Some derivatives have shown promise in enzyme inhibition relevant to these conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

Análisis De Reacciones Químicas

Hydrolysis of the Nitrile Group

The nitrile moiety in the compound is susceptible to hydrolysis under basic or acidic conditions. For example, analogous nicotinonitrile derivatives (e.g., 4-(trifluoromethyl)nicotinonitrile) undergo hydrolysis to yield carboxylic acids when treated with aqueous NaOH at 100°C, followed by acidification with HCl .

Example Reaction Pathway:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrileNaOH H2O 100 CHCl acidification 6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinic acid

Key Data:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile hydrolysis | 150 g NaOH, 500 mL H<sub>2</sub>O, 100°C | 98.3% (analog) |

Nucleophilic Substitution at the Sulfur Atom

The phenethylsulfanyl (-S-CH<sub>2</sub>CH<sub>2</sub>Ph) group may participate in nucleophilic substitution reactions. Similar sulfanyl-substituted compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) react with electrophiles like 2-bromoacetamides in dimethylformamide (DMF) using LiH as a base .

Example Reaction Pathway:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrileR XLiH DMFSubstituted product R alkyl aryl

Key Findings:

Electrophilic Aromatic Substitution

The electron-rich 2,3-dihydro-1,4-benzodioxin ring may undergo electrophilic substitution (e.g., nitration, halogenation). While direct evidence is limited, structurally related benzodioxin derivatives exhibit reactivity at the 6-position due to electron-donating oxygen atoms .

Hypothetical Reaction:

6 2 3 Dihydro 1 4 benzodioxin 6 yl HNO3/H2SO4Nitro substituted derivative

Considerations:

Radical Reactions

The trifluoromethyl group is generally stable under radical conditions, but the sulfur atom in the phenethylsulfanyl group may participate in radical-mediated processes. For example, benzo triazinyl radicals form via oxidative cyclization of amidrazones, suggesting potential for radical intermediates in related systems .

Potential Application:

-

Controlled radical polymerization or C–S bond cleavage under UV/oxidizing conditions.

Cross-Coupling Reactions

The pyridine core and sulfur substituent may enable palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling could replace the phenethylsulfanyl group with aryl boronic acids .

Example Reaction:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrileAr B OH 2Pd PPh3 4,Na2CO3Aryl substituted derivative

Key Data:

Stability and Degradation Pathways

Propiedades

IUPAC Name |

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O2S/c24-23(25,26)18-13-19(16-6-7-20-21(12-16)30-10-9-29-20)28-22(17(18)14-27)31-11-8-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYAEIQNBAUPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.